molecular formula C7H3BrFNS B1292541 2-Bromo-4-fluorobenzo[d]thiazole CAS No. 887580-83-8

2-Bromo-4-fluorobenzo[d]thiazole

Cat. No. B1292541
CAS RN: 887580-83-8
M. Wt: 232.07 g/mol
InChI Key: JLDVXRWNVDMWQO-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H3BrFNS . It is used in various fields of chemistry .


Synthesis Analysis

The synthesis of “2-Bromo-4-fluorobenzo[d]thiazole” and its derivatives has been a subject of research . One of the synthetic strategies involves the use of 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of “2-Bromo-4-fluorobenzo[d]thiazole” is represented by the linear formula C7H3BrFNS .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-fluorobenzo[d]thiazole” have been studied extensively . For instance, it has been used in the synthesis of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole via selective Suzuki–Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

“2-Bromo-4-fluorobenzo[d]thiazole” is a solid compound . It has a molecular weight of 232.08 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “2-Bromo-4-fluorobenzo[d]thiazole”, have been synthesized and screened for their in vitro antioxidant properties . Some of these compounds have shown potent antioxidant activity .

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial activities against various bacteria and fungi . For instance, 2,4-disubstituted thiazole derivatives have been synthesized and screened for their in vitro antimicrobial activities against Bacillus subtilis, Escherichia coli, Staphyloccus aureus, Candida albicans, and Aspergillus niger .

Antiviral Activity

Thiazole compounds have been used in the development of antiretroviral drugs . Ritonavir, an antiretroviral drug, contains a thiazole ring .

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties . These compounds can potentially be used in the development of new anti-inflammatory drugs .

Antitumor and Cytotoxic Activity

Thiazole compounds have been found to have antitumor and cytotoxic activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have been synthesized and reported their cytotoxicity activity on three human tumor cell lines .

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective properties . These compounds can potentially be used in the development of new neuroprotective drugs .

Antifungal Activity

Thiazole compounds have been used in the development of antifungal drugs . Abafungin, an antifungal drug, contains a thiazole ring .

Antihypertensive Activity

Thiazole compounds have been found to have antihypertensive properties . These compounds can potentially be used in the development of new antihypertensive drugs .

Safety and Hazards

The safety information for “2-Bromo-4-fluorobenzo[d]thiazole” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Future Directions

Benzothiazole and its derivatives, including “2-Bromo-4-fluorobenzo[d]thiazole”, have been identified as a privileged scaffold in the field of synthetic and medicinal chemistry . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Mechanism of Action

properties

IUPAC Name

2-bromo-4-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDVXRWNVDMWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646447
Record name 2-Bromo-4-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzo[d]thiazole

CAS RN

887580-83-8
Record name 2-Bromo-4-fluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887580-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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